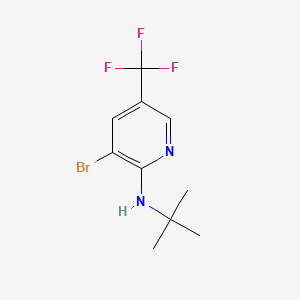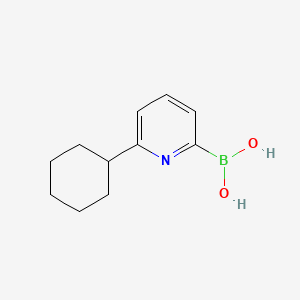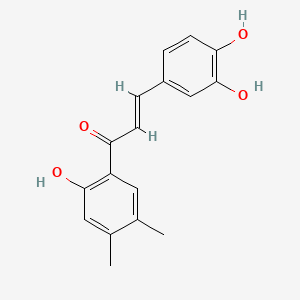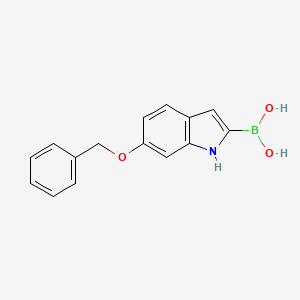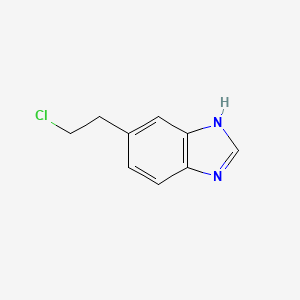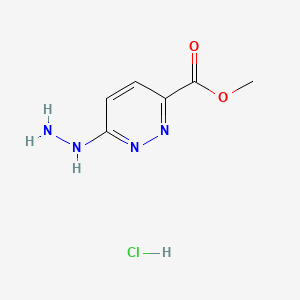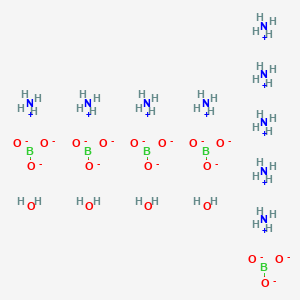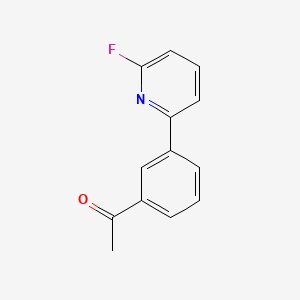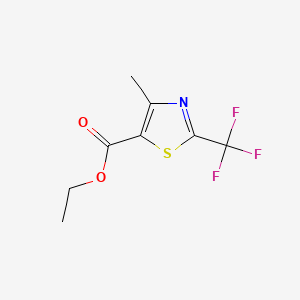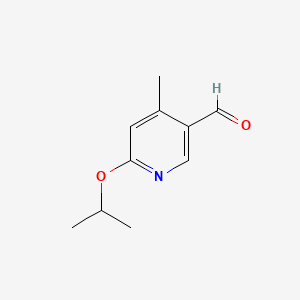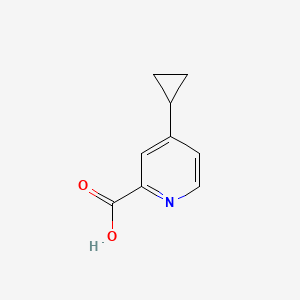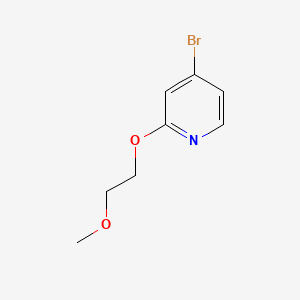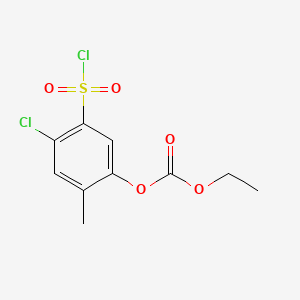
4-Chloro-5-(chlorosulfonyl)-2-methylphenyl ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(chlorosulfonyl)-2-methylphenyl ethyl carbonate is an organic compound that features a chlorosulfonyl group, a chloro substituent, and a methyl group attached to a phenyl ring, which is further connected to an ethyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(chlorosulfonyl)-2-methylphenyl ethyl carbonate typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-2-methylphenol.
Chlorosulfonylation: The 4-chloro-2-methylphenol is then subjected to chlorosulfonylation using chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group.
Carbonate Formation: The intermediate product is then reacted with ethyl chloroformate in the presence of a base such as pyridine to form the ethyl carbonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(chlorosulfonyl)-2-methylphenyl ethyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The ethyl carbonate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Hydrolysis: 4-Chloro-5-(chlorosulfonyl)-2-methylphenol and carbon dioxide.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
4-Chloro-5-(chlorosulfonyl)-2-methylphenyl ethyl carbonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Pharmaceutical Research: It may be explored for its potential biological activities and as a building block for drug development.
Chemical Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(chlorosulfonyl)-2-methylphenyl ethyl carbonate depends on its specific application:
Nucleophilic Substitution: The chlorosulfonyl group acts as an electrophilic center, facilitating the attack by nucleophiles.
Hydrolysis: The ethyl carbonate moiety undergoes hydrolysis to release carbon dioxide and the corresponding phenol.
Biological Activity: If used in biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid: Similar structure but with a fluorine substituent instead of a methyl group.
4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid: Contains a hydroxyl group instead of a methyl group.
4-Chloro-5-(chlorosulfonyl)-3-nitrobenzoic acid: Features a nitro group instead of a methyl group.
Properties
IUPAC Name |
(4-chloro-5-chlorosulfonyl-2-methylphenyl) ethyl carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O5S/c1-3-16-10(13)17-8-5-9(18(12,14)15)7(11)4-6(8)2/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFVETQIQOQMKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC(=C(C=C1C)Cl)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
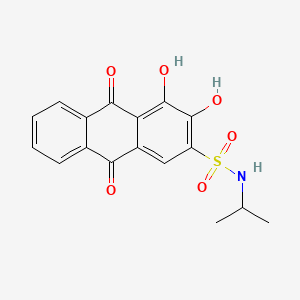
![2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B577916.png)
